Ammonium tetrachloropalladate(II)

Description

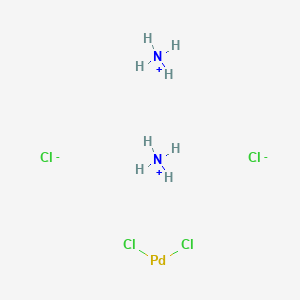

Structure

2D Structure

Properties

IUPAC Name |

diazanium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKVTUVFHGUMMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14349-67-8 (Parent) | |

| Record name | Ammonium chloropalladite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ammonium tetrachloropalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13820-40-1 | |

| Record name | Ammonium chloropalladite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes for Ammonium Tetrachloropalladate Ii

Conventional Synthesis Approaches

Traditional methods for synthesizing ammonium (B1175870) tetrachloropalladate(II) are well-documented and widely practiced. These approaches are valued for their reliability and are foundational to the production of this essential palladium salt.

Preparation from Tetrachloropalladic Acid and Ammonium Chloride Solutions

One of the most common methods for preparing ammonium tetrachloropalladate(II) involves the reaction between tetrachloropalladic acid (H₂[PdCl₄]) and ammonium chloride (NH₄Cl). wikipedia.org This process is typically carried out in an aqueous solution. The slow evaporation of a mixed solution of these two reactants leads to the crystallization of ammonium tetrachloropalladate(II). wikipedia.org

The underlying chemical reaction for this synthesis is: H₂[PdCl₄] + 2NH₄Cl → (NH₄)₂[PdCl₄] + 2HCl wikipedia.org

This straightforward acid-base reaction, followed by crystallization, provides a reliable route to obtaining the desired product.

Direct Synthesis from Palladium Metal, Chlorine, and Ammonium Chloride

An alternative conventional method involves the direct reaction of palladium metal with chlorine gas in the presence of a concentrated ammonium chloride solution. wikipedia.org In this process, palladium black, a high-surface-area form of palladium metal, is suspended in the ammonium chloride solution, and chlorine gas is passed through the mixture. wikipedia.org

This method offers a direct route from elemental palladium to the desired complex, bypassing the need for the pre-synthesis of tetrachloropalladic acid.

Novel and Green Synthesis Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable chemical processes. This has led to the exploration of novel synthesis strategies for palladium compounds, including those that utilize biological materials. These "green" approaches often focus on the synthesis of palladium nanoparticles, for which ammonium tetrachloropalladate(II) can be a starting material.

Bio-inspired and Environmentally Benign Synthetic Pathways

Bio-inspired synthesis routes leverage natural materials as reducing and stabilizing agents, offering an alternative to conventional chemical methods that may use hazardous reagents. plos.org These green chemistry approaches are noted for their low cost and ecological compatibility. mdpi.comresearchgate.net For instance, plant extracts have been successfully used to synthesize palladium nanoparticles from palladium precursors. plos.orgmdpi.com The phytochemicals present in these extracts, such as polyphenols and gallic acid, are believed to be responsible for the reduction of palladium(II) ions to metallic palladium (Pd(0)). plos.orgmdpi.com

Utilization of Bio-molecules as Stabilizers and Reducing Agents in Synthesis

A variety of biomolecules have been investigated for their dual role as both reducing and capping agents in the synthesis of palladium nanoparticles from palladium salts. researchgate.net This approach is a cornerstone of green nanoparticle synthesis. wikipedia.org For example, glucosamine (B1671600) has been used to both reduce and stabilize palladium nanoparticles. nih.gov Similarly, extracts from the fruit of Terminalia bellirica and the leaves of Garcinia pedunculata have been shown to act as effective reducing and capping agents. plos.orgresearchgate.net The use of starch as a bio-stabilizer has also been reported to prevent the agglomeration of nanoparticles during synthesis. plos.org The biomolecules present in these extracts not only facilitate the formation of nanoparticles but also functionalize their surface, which can be confirmed by techniques like Fourier-transform infrared (FT-IR) spectroscopy. mdpi.com

| Biomolecule/Extract | Role in Synthesis | Resulting Particle Size (if specified) |

| Glucosamine | Reductant and Stabilizer nih.gov | 5.5 nm nih.gov |

| Garcinia pedunculata Leaf Extract | Bio-reductant plos.org | 2–4 nm plos.org |

| Starch | Bio-stabilizer plos.org | N/A |

| Origanum vulgare L. Extract | Bioreductant and Stabilizing Agent mdpi.com | N/A |

| Terminalia bellirica Fruit Extract | Reducing and Capping Agent researchgate.net | 30-45 nm researchgate.net |

| Nobiletin (citrus flavonoid) | Reducing and Capping Agent nih.gov | N/A |

| Artocarpus heterophyllus Seed Extract | Reducing, Stabilizing, and Capping Agent mdpi.com | N/A |

Parameters Influencing Palladium Nanocluster Formation from Ammonium Tetrachloropalladate(II)

The formation and characteristics of palladium nanoclusters synthesized from precursors like ammonium tetrachloropalladate(II) are influenced by several key parameters. The concentration of the palladium precursor and the reaction temperature are critical factors that affect the size of the resulting nanoparticles. nih.gov The choice and concentration of the reducing and stabilizing agents also play a crucial role in determining the morphology and size of the palladium nanoparticles. nih.govnih.gov For instance, studies have shown that varying the concentration of sodium hydroxide (B78521) in a polyol synthesis method significantly impacts the final size of the palladium nanoparticles, with sizes ranging from 2 to 24 nm. researchgate.net The stirring rate during synthesis can also influence nanoparticle size. nih.gov

| Parameter | Influence on Nanoparticle Formation |

| Precursor Concentration | Affects nanoparticle size nih.gov |

| Reaction Temperature | Influences nanoparticle size researchgate.netnih.gov |

| Stirring Rate | Can impact nanoparticle size nih.gov |

| Type of Reducing/Stabilizing Agent | Affects nanoparticle morphology and size nih.govnih.gov |

| Concentration of Reagents | Can control the final particle size researchgate.net |

Control of Purity and Stoichiometry in Ammonium Tetrachloropalladate(II) Synthesis

The synthesis of ammonium tetrachloropalladate(II), with the chemical formula (NH₄)₂[PdCl₄], demands precise control over reaction conditions to ensure high purity and the correct stoichiometric ratio of its constituent ions. The quality of the final product is paramount, as it is often used as a precursor for high-performance catalysts and in the synthesis of other complex palladium compounds. chemimpex.commsesupplies.com

Standard synthesis typically involves the reaction of palladium(II) chloride with a stoichiometric excess of ammonium chloride in an aqueous hydrochloric acid solution. The mixture is heated to ensure complete reaction and formation of the tetrachloropalladate(II) anion, [PdCl₄]²⁻. The product is then crystallized from the solution, often by slow evaporation. wikipedia.org However, several factors can influence the purity and stoichiometry of the resulting crystals.

Key Parameters for Purity and Stoichiometry Control:

Reactant Ratio: Maintaining a precise 1:2 molar ratio of palladium(II) chloride to ammonium chloride is fundamental. An excess of ammonium chloride is often used to shift the equilibrium towards the formation of the desired product, but significant excess can lead to co-precipitation and contamination of the final product.

Solvent and pH: The reaction is typically performed in concentrated hydrochloric acid to prevent the hydrolysis of palladium(II) ions and the formation of palladium hydroxides or oxides. Advanced methods may use ethanol (B145695) as a solvent to limit water availability, which can reduce side reactions and enhance the crystallinity of the product.

Temperature Control: The temperature during the reaction and subsequent crystallization process affects both the reaction rate and the solubility of the product and impurities. Controlled cooling rates are essential for growing well-defined crystals and minimizing the inclusion of impurities.

Reagent Purity: The purity of the starting materials, particularly the palladium source and the ammonium salt, directly impacts the final product's purity. Using high-purity ammonia (B1221849) gas (≥99.99%) for ammonia delivery can ensure stoichiometric control and minimize the formation of impurities such as tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂.

Advanced Techniques: To achieve very high purity (e.g., 99.9% or greater), advanced techniques can be employed. Ultrasonic assistance (e.g., 40 kHz) can accelerate diffusion and reduce particle size, leading to higher purity and reaction efficiency. Recrystallization of the crude product from dilute hydrochloric acid is another common method to enhance purity.

Purity is typically assessed using techniques such as titration to determine the palladium content and trace metals analysis to identify metallic impurities. fujifilm.comsigmaaldrich.com Commercially available grades of this compound can range from 97% to 99.998% purity. sigmaaldrich.comfishersci.fi

Table 1: Parameters for Controlling Purity and Stoichiometry in (NH₄)₂[PdCl₄] Synthesis

| Parameter | Control Method | Purpose | Potential Impurities if Uncontrolled |

|---|---|---|---|

| Molar Ratio | Precise weighing of PdCl₂ and NH₄Cl (typically 1:2). | Ensures complete formation of the [PdCl₄]²⁻ complex. | Unreacted starting materials, other palladium complexes. |

| pH/Solvent | Use of concentrated HCl; ethanol-mediated synthesis. | Prevents hydrolysis; enhances crystallinity and reduces side reactions. | Palladium oxides/hydroxides. |

| Temperature | Controlled heating during reaction and slow cooling for crystallization. | Optimizes reaction kinetics and promotes large, pure crystal growth. | Inclusion of solvent/impurities in the crystal lattice. |

| Ammonia Source | Delivery of high-purity (≥99.99%) ammonia gas. | Ensures precise stoichiometric control. | Ammonium-containing complexes like [Pd(NH₃)₄]²⁺. |

| Purification | Recrystallization from dilute HCl; ultrasonic assistance. | Removes co-precipitated salts and other soluble impurities. | Surface-adsorbed impurities, smaller, less-defined crystals. |

Scale-Up Considerations for Laboratory and Industrial Research Applications

Transitioning the synthesis of ammonium tetrachloropalladate(II) from a small laboratory scale to larger quantities for industrial research presents several challenges. The primary driver for scaling up production is its extensive use as a precursor for palladium catalysts, which are vital in organic synthesis for reactions like Suzuki and Heck cross-couplings, as well as in the production of electronic materials and fuel cells. chemimpex.commsesupplies.comsamaterials.com

Key Scale-Up Challenges and Strategies:

Heat and Mass Transfer: Reactions that are easily managed in small flasks can become difficult to control in large reactors. Exothermic or endothermic processes require efficient heat exchange systems to maintain uniform temperature, which is critical for consistent product quality and crystal size distribution. Similarly, ensuring homogenous mixing of reactants in a large volume is essential for complete reaction and to avoid localized concentration gradients that can lead to impurity formation.

Equipment and Materials: The corrosive nature of the hydrochloric acid used in the synthesis requires reactors made of corrosion-resistant materials, such as glass-lined steel or specialized alloys. The design of the crystallizer is also critical to control crystal size and morphology, which can impact the material's performance in subsequent applications.

Process Control and Safety: A robust process control strategy is necessary to monitor and regulate parameters like temperature, pH, and reactant addition rates. Handling chlorine gas, if used as a reactant, requires stringent safety protocols and specialized equipment. wikipedia.org

Quality Consistency: Ensuring batch-to-batch consistency in terms of purity, palladium content, particle size, and crystal structure is a major challenge. riyngroup.com This requires rigorous quality control with validated analytical methods at multiple stages of the production process. High-purity grades, such as those with 99.995% or 99.998% purity based on trace metals analysis, demand highly controlled and reproducible manufacturing processes. sigmaaldrich.comfishersci.fi

Table 2: Key Considerations for Scale-Up of (NH₄)₂[PdCl₄] Synthesis

| Consideration | Laboratory Scale (Grams) | Industrial Research Scale (Kilograms) |

|---|---|---|

| Primary Goal | Proof of concept, small sample generation. | Consistent production of larger batches for catalyst manufacturing or further research. |

| Cost Driver | Reagent cost, researcher time. | Palladium precursor cost, energy consumption, waste disposal/recycling. |

| Equipment | Glass beakers, flasks, heating mantles. | Glass-lined reactors, industrial crystallizers, robust filtration and drying systems. |

| Process Control | Manual control of temperature and additions. | Automated process control systems (PLC/DCS) for temperature, pH, and flow rates. |

| Quality Assurance | Basic characterization (e.g., melting point, appearance). | Comprehensive analysis (e.g., ICP-MS for trace metals, XRD for crystal structure, titration for Pd content). |

Advanced Spectroscopic and Structural Characterization of Ammonium Tetrachloropalladate Ii and Derived Systems

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within ammonium (B1175870) tetrachloropalladate(II). These methods probe the vibrational modes of the constituent ions, particularly the [PdCl₄]²⁻ anion, offering a detailed picture of its geometry and the nature of the palladium-chlorine bonds.

Infrared (IR) Spectroscopic Analysis of the Tetrachloropalladate(II) Anion

Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational modes of molecules. In the context of the tetrachloropalladate(II) anion, [PdCl₄]²⁻, IR studies are crucial for understanding its square-planar geometry and the nature of the Pd-Cl bonds. For a molecule with D₄h symmetry, such as the [PdCl₄]²⁻ ion, certain vibrational modes are IR-active, meaning they result in a change in the molecule's dipole moment and can absorb infrared radiation.

Table 1: Infrared-Active Vibrational Modes for a D₄h Square-Planar [MX₄]²⁻ Anion

| Symmetry Species | Description | Activity |

| A₂ᵤ | Out-of-plane bending | IR |

| Eᵤ | In-plane stretching, In-plane bending | IR |

This table is generated based on the principles of group theory for a D₄h point group.

Raman Spectroscopic Investigations

Raman spectroscopy complements IR spectroscopy by probing vibrational modes that involve a change in the polarizability of the molecule. For the square-planar [PdCl₄]²⁻ anion with D₄h symmetry, the Raman-active modes provide critical information about the symmetric vibrations within the ion.

In the Raman spectra of tetrachloropalladate(II) complexes, distinct bands are observed that correspond to the symmetric stretching and bending modes of the [PdCl₄]²⁻ ion. Time-resolved terahertz–Raman spectroscopy has been utilized to study the intermolecular interactions of water surrounding ions, which can provide insights into how the [PdCl₄]²⁻ anion interacts with its environment in solution. nih.gov The Raman bands of crystals like boussingaultite, which also contains ammonium cations, are typically narrow, indicating a high degree of structural order. mdpi.com Detailed analysis of the Raman spectra, including the positions and intensities of the peaks, allows for the assignment of specific vibrational modes, such as the symmetric Pd-Cl stretch (A₁g), the in-plane symmetric bend (B₁g), and the out-of-plane symmetric bend (B₂g). These assignments are often supported by theoretical calculations and comparisons with the spectra of isostructural compounds.

Table 2: Raman-Active Vibrational Modes for a D₄h Square-Planar [MX₄]²⁻ Anion

| Symmetry Species | Description | Activity |

| A₁g | Symmetric in-plane stretch | Raman |

| B₁g | Asymmetric in-plane stretch | Raman |

| B₂g | In-plane bending | Raman |

This table is generated based on the principles of group theory for a D₄h point group.

Electronic Structure and Electronic Spectroscopy

The electronic structure of the tetrachloropalladate(II) ion is fundamental to understanding its chemical and physical properties. Electronic spectroscopy, including techniques like Magnetic Circular Dichroism (MCD), provides experimental data on the electronic transitions within the complex, while theoretical studies offer a framework for interpreting these spectra and understanding the underlying electronic energy levels.

Magnetic Circular Dichroism (MCD) Studies of Tetrachloropalladate(II) Ion

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules, particularly transition metal complexes. jascoinc.com It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. This technique is especially useful for assigning electronic transitions that may be weak or overlapping in conventional absorption spectra.

MCD studies on the tetrachloropalladate(II) ion have been instrumental in elucidating its electronic transitions. capes.gov.br The MCD spectrum of K₂PdCl₄ has been carefully re-examined, and through Gaussian analysis of both the absorption and MCD spectra, it has been suggested that the band at 21.1×10³ cm⁻¹ encompasses all three spin-allowed d-d transitions. capes.gov.br This detailed analysis allows for a more precise assignment of the excited electronic states, such as the ¹A₂g and ¹E_g states, and reveals that their separation is considerably larger in the analogous platinum complex, K₂PtCl₄, compared to the palladium complex. capes.gov.br The application of MCD has been crucial in refining the understanding of the electronic energy level ordering in square-planar palladium(II) complexes. The technique can also provide insights into the electronic states of chromophores with large magnetic moments arising from factors like rotational symmetries or unpaired spins in metal complexes. jascoinc.com

Theoretical Studies on Electronic Spectra of Square-Planar Palladium(II) Complexes

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are essential for interpreting the electronic spectra of square-planar palladium(II) complexes. researchgate.net These studies provide a framework for understanding the molecular orbital energy levels and the nature of electronic transitions.

A generalized molecular orbital energy level diagram for square-planar halide complexes shows the relative energies of the molecular orbitals, which is consistent with theoretical treatments of ions like [PtCl₄]²⁻. unt.edu By omitting the orbitals derived from the halide π orbitals, this diagram can also be used to discuss the electronic spectra of planar ammine complexes. unt.edu Theoretical calculations on palladium(II) complexes with other ligands, such as tetraaza macrocycles, have shown how the palladium ion fits within the ligand's center, leading to a square-planar geometry. researchgate.net These computational approaches allow for the calculation of properties like HOMO-LUMO energy gaps, which are crucial for understanding the electronic behavior of the complex. researchgate.net Furthermore, theoretical studies have been used to investigate the photodissociation of the tetrachloropalladate(II) anion in solution, providing insights into its reactivity. acs.org

Crystallographic Analysis

The crystal structure of ammonium tetrachloropalladate(II), (NH₄)₂PdCl₄, reveals a tetragonal crystal system. wikipedia.org It belongs to the space group P4/mmm, with unit cell parameters of a = 0.721 nm and c = 0.426 nm, and one formula unit per unit cell (Z=1). wikipedia.org The compound forms brown to olive green crystals. wikipedia.org The density of the solid is reported to be 2.17 g/cm³ at 25 °C. sigmaaldrich.comsigmaaldrich.com

Table 3: Crystallographic Data for Ammonium Tetrachloropalladate(II)

| Property | Value |

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

| a (nm) | 0.721 |

| c (nm) | 0.426 |

| Z | 1 |

| Density (g/cm³) | 2.17 |

This data is compiled from references wikipedia.orgsigmaaldrich.comsigmaaldrich.com.

Neutron Diffraction Studies for Crystal Structure Determination

Neutron diffraction is a powerful technique for determining the crystal structure of materials, offering distinct advantages over X-ray diffraction, particularly in locating light atoms like hydrogen. libretexts.org Neutrons are scattered by the atomic nucleus, and the scattering length does not depend on the atomic number in a straightforward manner as it does for X-rays. libretexts.org This characteristic makes neutron diffraction exceptionally suited for elucidating the precise positions of hydrogen atoms in crystal lattices, which is crucial for understanding hydrogen bonding networks. ed.ac.uk

In the context of ammonium-containing compounds like ammonium tetrachloropalladate(II), neutron diffraction can provide detailed information about the orientation and dynamics of the ammonium cations. A study on deuterated ammonium tetrachloropalladate(II), (ND₄)₂[PdCl₄], utilized neutron diffraction to investigate its crystal structure at both ambient (295 K) and low (125 K) temperatures. researchgate.net This research is critical for understanding the structural behavior of the compound under different thermal conditions. Similarly, neutron diffraction has been successfully employed to determine the crystal structures of other ammonium-containing alums, such as (NH₃CH₃)Al(SO₄)₂·12H₂O and (NH₄)Al(SO₄)₂·12H₂O, where the positions and disorder of the ammonium and methylammonium (B1206745) groups were precisely refined. arizona.edu

Table 1: Comparison of Diffraction Techniques

| Feature | Neutron Diffraction | X-ray Diffraction |

| Scattering Source | Atomic Nuclei | Electrons |

| Sensitivity to Light Elements | High (e.g., H, D) | Low |

| Dependence on Atomic Number | Not directly dependent | Strongly dependent |

| Sample Size Requirement | Generally larger (grams) | Can be small (milligrams) inflibnet.ac.in |

X-ray Diffraction (XRD) for Material Phase Identification

X-ray diffraction (XRD) is a fundamental and widely used analytical technique for the identification of crystalline materials and the determination of their phase composition. inflibnet.ac.in The technique is based on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the crystalline planes of a material, producing a unique diffraction pattern that serves as a fingerprint for that specific crystalline phase. mccrone.com By comparing the experimental diffraction pattern with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD), the crystalline phases present in a sample can be identified. researchgate.net

XRD is instrumental in verifying the purity of crystalline powders and identifying any foreign phases or contaminants. inflibnet.ac.in For instance, when synthesizing palladium nanoparticles from an ammonium tetrachloropalladate(II) precursor, XRD can be used to confirm the formation of the desired palladium phase and to check for any unreacted precursor or intermediate phases. The presence of multiple phases in a sample will result in a diffraction pattern that is a superposition of the individual patterns of each phase. researchgate.net The relative intensities of the diffraction peaks can also be used for quantitative phase analysis, providing information on the proportion of each phase in a mixture. mdpi.com

Microscopic and Morphological Characterization of Derived Materials

Atomic Force Microscopy (AFM) for Topographical Attributes

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the micro- and nanoscale. nih.gov AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system, allowing for the generation of a detailed topographical map. nih.gov

In the context of materials derived from ammonium tetrachloropalladate(II), such as palladium films or nanoparticles, AFM is invaluable for characterizing surface roughness, grain size, and other morphological features. For example, AFM has been used to study the hierarchical increase in the average hole size in holey graphene structures. It can also be employed to analyze the surface of decellularized extracellular matrix materials, providing insights into their structure-function relationships. nih.gov The ability of AFM to operate in various environments, including liquid, makes it suitable for studying biological samples and the interaction of nanoparticles with biological systems. nih.govnih.gov

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface morphology of a wide range of materials. In SEM, a focused beam of electrons is scanned across the sample's surface, and the signals produced by the interaction of the electrons with the sample, such as secondary electrons and backscattered electrons, are detected to form an image. This provides detailed information about the sample's surface topography, composition, and texture.

For materials derived from ammonium tetrachloropalladate(II), SEM is crucial for visualizing the morphology of synthesized structures. For instance, SEM images of palladium films deposited via AACVD from a palladium acetylacetonate (B107027) precursor (a related palladium compound) revealed a spongy texture and fine nanostructures distributed across the surface. researchgate.net The growth behavior and the increase in film thickness with deposition time were also clearly observed. researchgate.net Similarly, SEM has been used to characterize the 2D network structures of nanometer-sized ammonium perchlorate (B79767) and ammonium nitrate. researchgate.net

Transmission Electron Microscopy (TEM) in Nanoparticle Synthesis

Transmission Electron Microscopy (TEM) is an essential characterization technique in nanotechnology, providing high-resolution images of the internal structure of materials. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image, revealing details about size, shape, morphology, and crystallographic information of nanoparticles. researchgate.netnih.gov

In the synthesis of nanoparticles from precursors like ammonium tetrachloropalladate(II), TEM is indispensable for confirming the size and size distribution of the resulting nanoparticles. researchgate.net For successful TEM analysis, the sample must be sufficiently thin, typically less than 100 nanometers, to allow electrons to pass through. youtube.com Sample preparation often involves dispersing the nanoparticles in a solvent and drop-casting them onto a TEM grid to obtain a single layer of particles. youtube.com TEM has been widely used to determine the average particle size and shape of various nanoparticles, including gold and platinum nanoparticles. researchgate.netresearchgate.net Immunogold labeling in TEM can also be used to localize specific proteins within cells, demonstrating the technique's versatility in biomedical applications. nih.gov

Electron Tomography for Pore Characterization in Nanoporous Structures

Electron tomography is an advanced imaging technique that extends the capabilities of TEM to provide three-dimensional (3D) reconstructions of nanoscale structures. nih.gov By acquiring a series of 2D projection images of a sample at different tilt angles and then computationally reconstructing them, electron tomography can reveal the 3D morphology, composition, and internal pore structure of materials with high spatial resolution. nih.govresearchgate.net

For nanoporous materials derived from precursors such as ammonium tetrachloropalladate(II), electron tomography is a powerful tool for characterizing the complex 3D network of pores. This is particularly important for applications in catalysis and energy storage, where the pore structure significantly influences the material's performance. For example, 3D electron tomography has been used to study the pore structure of Pt-loaded TiO₂ nanotube arrays, revealing that larger nanotubes with higher porosity led to better dispersion of Pt and enhanced electrocatalytic activity. nih.gov The technique can also be used to investigate the 3D elemental distribution within nanoparticles, as demonstrated in studies of Ni-Co and Ni-Fe bimetallic nanoparticles. nih.gov Ptychographic electron tomography represents a recent advancement, enabling the determination of 3D atomic structures of complex and beam-sensitive nanomaterials. nih.gov

Elemental Compositional Analysis

The determination of the elemental composition of a material is fundamental to confirming its identity and purity. For ammonium tetrachloropalladate(II) and systems derived from it, Energy-Dispersive X-ray Spectrometry (EDX), also known as EDS, is a widely employed analytical technique. It provides qualitative and quantitative information on the elemental makeup of a sample.

Energy-Dispersive X-ray Spectrometry (EDX)

Energy-Dispersive X-ray Spectrometry is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is based on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. When a sample is bombarded by a high-energy beam of charged particles such as electrons, it emits X-rays. The energy of these X-rays is characteristic of the elements present in the sample.

In the context of ammonium tetrachloropalladate(II), with the chemical formula (NH₄)₂[PdCl₄], EDX analysis is utilized to confirm the presence of palladium (Pd) and chlorine (Cl). While nitrogen (N) is also a constituent element, its detection by EDX can be more challenging due to its low atomic number and the corresponding low energy of its characteristic X-rays.

Detailed Research Findings:

While direct and detailed EDX analysis of pure, crystalline ammonium tetrachloropalladate(II) is not extensively reported in readily available literature, the technique is frequently applied to characterize materials synthesized using this compound as a precursor. For instance, in the synthesis of palladium-based catalysts, ammonium tetrachloropalladate(II) is often the starting palladium salt. Subsequent EDX analysis of the final catalytic material confirms the successful incorporation of palladium.

In a study focused on the synthesis of palladium nanoparticles supported on graphitic carbon nitride (g-C₃N₄), ammonium tetrachloropalladate(II) was used as the palladium precursor. The resulting catalysts, with varying weight percentages of palladium, were analyzed using EDX to determine their elemental composition. The analysis confirmed the presence of palladium, carbon, and nitrogen, consistent with the expected composition of the catalyst.

The following table summarizes the expected elemental composition of pure ammonium tetrachloropalladate(II) based on its chemical formula.

Table 1: Theoretical Elemental Composition of Ammonium Tetrachloropalladate(II)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Palladium | Pd | 106.42 | 1 | 106.42 | 37.70 |

| Chlorine | Cl | 35.453 | 4 | 141.812 | 50.23 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.92 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.85 |

| Total | | | | 282.31 | 100.00 |

Note: This table is based on theoretical calculations from the chemical formula and atomic weights of the constituent elements.

In practical applications, EDX analysis of materials derived from ammonium tetrachloropalladate(II) provides crucial information about the distribution and concentration of palladium. For example, in the development of catalysts for hydrodechlorination reactions, the elemental mapping capabilities of EDX are used to visualize the dispersion of palladium nanoparticles on the support material.

A hypothetical EDX analysis of a catalyst prepared by depositing palladium from an ammonium tetrachloropalladate(II) precursor onto a carbon support would be expected to show the following elemental composition.

Table 2: Hypothetical EDX Data for a Palladium on Carbon (Pd/C) Catalyst

| Element | Weight % | Atomic % |

|---|---|---|

| C K | 85.12 | 92.54 |

| O K | 4.53 | 3.70 |

| Pd L | 9.85 | 3.21 |

| Cl K | 0.50 | 0.55 |

| Totals | 100.00 | 100.00 |

Note: This is a hypothetical data table for illustrative purposes. The actual values would vary depending on the synthesis method and the loading of palladium on the carbon support. The presence of chlorine might indicate residual precursor.

The quantitative data obtained from EDX analysis is instrumental in correlating the catalyst's composition with its performance in various chemical reactions.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Pathways of Palladium(II) in the Complex

The palladium center in the tetrachloropalladate(II) anion exists in the +2 oxidation state. doubtnut.comyoutube.com This complex can undergo both oxidation and reduction reactions, which are fundamental to its application in catalysis and materials science. chemimpex.com

Oxidation: The Pd(II) ion can be oxidized to higher oxidation states, typically Pd(IV). For instance, the analogous potassium tetrachloropalladate(II) reacts with aqua regia (a mixture of nitric acid and hydrochloric acid) to form potassium hexachloropalladate(IV) (K₂[PdCl₆]). wikipedia.org Common oxidizing agents like chlorine or hydrogen peroxide can also facilitate this transformation. The general reaction involves the addition of two new ligands and an increase in the coordination number from four to six, resulting in an octahedral geometry.

Reduction: The reduction of ammonium (B1175870) tetrachloropalladate(II) is a common method for preparing metallic palladium, often in the form of nanoparticles. chemimpex.comscience.gov Reducing agents such as hydrogen gas, sodium borohydride, or ethylene (B1197577) glycol can be employed to reduce the Pd(II) ion to zerovalent palladium (Pd(0)). science.gov This process is central to the synthesis of palladium catalysts, which are widely used in organic chemistry for reactions like hydrogenation, dehydrogenation, and cross-coupling reactions. wikipedia.org The controlled reduction of sodium tetrachloropalladate(II), a similar salt, in ethylene glycol is a known method for producing palladium nanoparticles of specific sizes. science.gov

Oxidation: [PdCl₄]²⁻ → [PdCl₆]²⁻ + 2e⁻

Reduction: [PdCl₄]²⁻ + 2e⁻ → Pd(0) + 4Cl⁻

Ligand Substitution Reactions with Chloride Ligands

Ligand substitution reactions are a hallmark of the chemistry of square planar d⁸ complexes like the [PdCl₄]²⁻ anion. libretexts.org In these reactions, the chloride ligands are displaced by other incoming ligands (nucleophiles). These substitutions are crucial for the synthesis of a vast array of other palladium(II) complexes. wikipedia.org

The mechanism for these reactions is typically associative. libretexts.orgresearchgate.net An incoming ligand attacks the square planar complex to form a five-coordinate intermediate, which then releases one of the original ligands to form the new square planar product. libretexts.org This contrasts with dissociative mechanisms where a ligand detaches first before the new one binds. libretexts.org

The rate of substitution of a particular ligand is significantly influenced by the identity of the ligand trans (opposite) to it, a phenomenon known as the trans effect . libretexts.org The trans effect follows a specific series, where ligands like cyanide (CN⁻) and carbon monoxide (CO) have a strong labilizing effect on the group opposite to them, while ligands like water (H₂O) and ammonia (B1221849) (NH₃) have a weak trans effect. libretexts.org For the [PdCl₄]²⁻ anion, all initial positions are equivalent. However, once the first substitution occurs, the position trans to the new ligand becomes more or less reactive to further substitution depending on the trans effect of the newly introduced ligand. libretexts.org

When larger ligands, such as certain bidentate or multidentate ligands, replace the chloride ions, a change in coordination number and geometry can occur. studymind.co.uksavemyexams.com For example, the reaction of [Cu(H₂O)₆]²⁺ with excess chloride ions results in the formation of [CuCl₄]²⁻, with the coordination number changing from six (octahedral) to four (tetrahedral) because the larger chloride ligands cannot fit around the central metal ion in the same way as water molecules. savemyexams.com Similar steric considerations apply to the tetrachloropalladate(II) anion.

**4.3. Coordination Chemistry of the Tetrachloropalladate(II) Anion

The [PdCl₄]²⁻ anion is a versatile precursor for a wide range of palladium(II) coordination complexes through the ligand substitution reactions discussed previously. Its interactions with biologically relevant molecules are of particular interest.

Ammonium tetrachloropalladate(II) reacts with creatinine (B1669602) to form various palladium-creatinine complexes. wikipedia.orgsigmaaldrich.comfishersci.fi Creatinine is a significant biomolecule, and its level in serum and urine is an important indicator of renal function. researchgate.net It possesses multiple potential donor atoms, allowing it to form diverse types of metal complexes. researchgate.net

The synthesis of these complexes can be achieved by reacting an aqueous solution of ammonium tetrachloropalladate(II) with creatinine. researchgate.net For example, mixing K₂[PdCl₄] (a close analogue) with creatinine in a 1:2 molar ratio in an aqueous HCl solution yields crystals of trans-dichlorobis(creatinine)palladium(II) hydrochloride, trans-[Pd(Creat)₂Cl₂]·2HCl. researchgate.net These complexes have applications in the fields of catalysis and semiconductors. wikipedia.orgfishersci.fi

| Property | Description | Reference(s) |

| Synthesis | Reaction of (NH₄)₂[PdCl₄] or K₂[PdCl₄] with creatinine in solution. | wikipedia.orgsigmaaldrich.comresearchgate.net |

| Structure | Can form complexes like trans-[Pd(Creat)₂Cl₂], often with HCl or H₂O adducts. | researchgate.net |

| Coordination | Creatinine acts as a neutral ligand, coordinating to the palladium(II) center. | researchgate.net |

| Applications | Used in catalysis, semiconductors, and studies of mixed oxidation states. | sigmaaldrich.comfishersci.fi |

| Decomposition | Complexes typically decompose in the range of 260-280 °C. | researchgate.net |

This table provides a summary of the properties of palladium-creatinine complexes derived from tetrachloropalladate(II).

The tetrachloropalladate(II) anion and its derivatives interact with a variety of other biomolecules, a field of study driven by the search for new metallodrugs and understanding the biological activity of palladium. nih.govmdpi.com Palladium(II) complexes, being soft Lewis acids, show a strong affinity for soft donor atoms like sulfur and nitrogen, which are abundant in biological systems. researchgate.net

Amino Acids and Peptides: Palladium(II) complexes readily react with amino acids and peptides. The coordination typically involves the N-terminal amine and subsequent amide nitrogens. nih.gov Studies have shown interactions with methionine, histidine, and L-citrulline, forming stable complexes. researchgate.netresearchgate.net The substitution of chloride ligands by these biomolecules is often rapid. researchgate.net

DNA: The interaction of palladium(II) complexes with DNA has been investigated to understand their potential as anticancer agents. nih.govnih.gov Like their platinum analogues, palladium complexes can bind to DNA, often through coordination with the nitrogen atoms of the nucleotide bases. nih.gov This binding can lead to cytotoxic effects. nih.govnih.gov

Other Ligands: The chloride ligands can be displaced by a wide range of other molecules, including sulfur-donor ligands, phosphines, and various heterocyclic compounds. science.govlibretexts.orgwikipedia.org For instance, the reaction of [PtCl₄]²⁻ with triphenylphosphine (B44618) yields cis-bis(triphenylphosphine)platinum chloride, and a similar reaction occurs with palladium. wikipedia.org

Thermodynamic and Kinetic Aspects of Reactions Involving Ammonium Tetrachloropalladate(II)

The thermodynamics and kinetics of ligand substitution reactions involving square-planar complexes like [PdCl₄]²⁻ have been extensively studied. The reactions generally proceed via an associative mechanism, and the kinetics can often be described by a two-term rate law: researchgate.net

Rate = k₁[Complex] + k₂[Complex][Y]

Where:

[Complex] is the concentration of the palladium complex.

[Y] is the concentration of the incoming ligand.

k₁ is the first-order rate constant for the solvent-assisted pathway.

k₂ is the second-order rate constant for the direct nucleophilic attack by the incoming ligand.

The k₁ pathway involves the slow substitution of a chloride ligand by a solvent molecule, followed by a rapid reaction of the solvento-intermediate with the incoming ligand Y. The k₂ pathway involves the direct attack of Y on the initial complex. researchgate.net

Kinetic studies on the analogous [PtCl₄]²⁻ system show that the reactivity of incoming ligands (for the k₂ pathway) follows an order that reflects their nucleophilicity towards the platinum center. researchgate.net Palladium(II) complexes are generally much more labile (i.e., undergo faster ligand exchange) than their platinum(II) counterparts, often by a factor of 10⁵. mdpi.com This high reactivity makes palladium complexes useful models for studying the mechanisms of action of platinum-based drugs, as the reactions can be monitored on a more accessible timescale. mdpi.comresearchgate.net The increased lability is a key difference that influences their biological behavior.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving complexes like ammonium tetrachloropalladate(II). fastercapital.com Theoretical methods, such as Density Functional Theory (DFT), allow for the detailed study of molecular structures, reaction intermediates, transition states, and energy profiles. nih.gov

For the tetrachloropalladate(II) anion, computational modeling can be used to:

Elucidate Reaction Pathways: Model the associative mechanism of ligand substitution, identifying the structure and energy of the five-coordinate trigonal bipyramidal intermediate. This helps to understand the preference for associative over dissociative pathways. researchgate.net

Analyze the Trans Effect: Quantify the electronic factors that give rise to the trans effect, explaining why certain ligands labilize the position opposite to them.

Simulate Interactions with Biomolecules: Model the docking and binding of the palladium complex to larger molecules like DNA or proteins, predicting the most favorable binding sites and coordination modes. fastercapital.com

By marrying theoretical calculations with experimental data, a more complete and nuanced understanding of the reactivity of ammonium tetrachloropalladate(II) can be achieved. youtube.comfastercapital.com These computational insights are invaluable for designing new catalysts and therapeutic agents with tailored properties.

Ab Initio Studies on Potential Energy Curves

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to explore the fundamental processes governing the reactivity of the [PdCl₄]²⁻ anion. A key area of investigation has been the dissociation of the complex, a critical step in many of its reactions.

Theoretical studies have focused on the process of a single chloride ion (Cl⁻) loss from the [PdCl₄]²⁻ anion. researchgate.net This process is a candidate for key steps in the laser-induced formation of palladium particles in solution. researchgate.net To understand this dissociation, low-lying potential energy curves (PECs) of the [PdCl₄]²⁻ anion have been calculated as a function of the palladium-chlorine (Pd-Cl) bond length using the Multireference Configuration Interaction (MRCI) method. researchgate.net

The calculations reveal that upon ultraviolet (UV) irradiation, the [PdCl₄]²⁻ anion is excited to a specific electronic state (a ¹Eu state). researchgate.net Following this excitation, the system evolves along a repulsive potential energy surface (specifically the 2¹A₁ and/or 2¹B₁ PECs), leading to the elongation of a Pd-Cl bond and subsequent adiabatic formation of a chloride ion (Cl⁻). researchgate.net This process highlights a photo-induced transformation pathway for ammonium tetrachloropalladate(II).

Further ab initio studies at the Møller-Plesset second-order perturbation theory (MP2) level have been conducted to investigate the hydration of the [PdCl₄]²⁻ anion, a fundamental reaction in aqueous media. cuni.cz These calculations, which involve the sequential replacement of chloride ligands with water molecules, provide thermodynamic data for these transformation pathways. cuni.cz

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity and transformation pathways of palladium complexes, including ammonium tetrachloropalladate(II). DFT offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms.

One of the fundamental reactions studied using DFT is the hydration of the [PdCl₄]²⁻ anion. The thermodynamics of the stepwise replacement of chloride ligands by water molecules have been investigated using the BP86 functional. cuni.cz These studies provide insights into the stability of the various aquated palladium chloride species in solution. cuni.cz

DFT calculations have also been instrumental in elucidating the role of [PdCl₄]²⁻ as a catalyst. For instance, in C-H activation reactions, DFT studies have shown that the reaction likely proceeds through a deprotonation mechanism. acs.org The calculations indicate that this deprotonation can be induced by either an internal or external base, with a water-assisted external base mechanism being more favorable. acs.org The calculated reaction barriers for these deprotonation pathways are in the range of 12-16 kcal/mol. acs.org

Furthermore, DFT has been used to compare the reactivity of [PdCl₄]²⁻ with other palladium(II) complexes in processes like peptide hydrolysis. uniovi.es These theoretical investigations help to rationalize the experimentally observed reaction rates by calculating the relative free energies of the palladium-peptide complexes in solution. uniovi.es Such studies have indicated that complexes like [Pd(H₂O)₄]²⁺ and [Pd(NH₃)₄]²⁺ are more reactive than [PdCl₄]²⁻ for this particular transformation. uniovi.es

The interaction of [PdCl₄]²⁻ with various ligands has also been a subject of DFT studies, providing a deeper understanding of its coordination chemistry and the initial steps of ligand substitution reactions. researchgate.netucl.ac.uk For example, the coordination of aminopropanol (B1366323) to Pd²⁺ ions, starting from [PdCl₄]²⁻, has been investigated, confirming a preferential coordination through the amino group. ucl.ac.uk

Catalytic Applications and Reaction Engineering

Precursor Role in Palladium-Based Catalyst Synthesis

The compound is a versatile starting material for the creation of catalytically active palladium species, including metallic nanoparticles, colloidal systems, and nanoporous structures. nih.govchemimpex.com Its solubility in water facilitates its use in various synthetic protocols.

Ammonium (B1175870) tetrachloropalladate(II) is a widely used precursor for the synthesis of palladium metallic particles and nanocatalysts. researchgate.net The generation of these catalytically active materials typically involves the chemical reduction of the palladium(II) center to its zerovalent state, Pd(0). This process can be achieved through various chemical methods, often employing reducing agents such as sodium borohydride or alcohols in what is known as the polyol method. frontiersin.orgmdpi.com

The size and morphology of the resulting palladium nanoparticles can be controlled by adjusting reaction parameters. For instance, in the sol-gel synthesis of Pd@SiO₂ core-shell nanoparticles, tetrachloropalladate is reduced by sodium borohydride in the presence of a stabilizing agent like tetradecyl trimethyl ammonium bromide (TTAB). frontiersin.org The concentration of reagents, molar ratios, and the pH of the solution are critical factors that influence the final particle size and shell thickness. frontiersin.org Similarly, when using poly(N-vinylpyrrolidone) (PVP) as a stabilizer, its concentration has been shown to be inversely proportional to the mean diameter of the palladium nanoparticles formed. frontiersin.org

These palladium nanoparticles, owing to their high surface area-to-volume ratio, exhibit enhanced catalytic activity in a variety of organic reactions. semanticscholar.org They are particularly effective in carbon-carbon bond-forming reactions and hydrogenation processes.

Ammonium tetrachloropalladate(II) is also a key precursor in the synthesis of colloidal palladium nanocatalysts. These colloids consist of palladium nanoparticles dispersed in a liquid medium, and their stability is often maintained through the use of stabilizing agents that prevent agglomeration. The synthesis can be carried out in aqueous solutions where (NH₄)₂PdCl₄ is readily soluble.

Furthermore, this palladium salt is utilized in the creation of metal-polymer systems, where palladium nanoparticles are embedded within a polymer matrix. mdpi.com These composite materials combine the catalytic properties of palladium with the processability and stability of the polymer. The synthesis can involve the thermal decomposition of a palladium precursor, such as palladium diacetate derived from ammonium tetrachloropalladate(II), within a polymer matrix like high-pressure polyethylene. mdpi.comrsc.org The polymer acts as both a stabilizer and a support for the nanoparticles.

The table below summarizes findings from a study on the synthesis of palladium nanoparticles within a polyethylene matrix.

| Palladium Content (wt.%) | Average Nanoparticle Size (nm) | Coordination Number of Palladium | Chemical Composition |

|---|---|---|---|

| 20 | 7 | 7 | Metallic Palladium, Palladium (III) Oxide, Palladium Dioxide |

| 5 | 6 | 5.7 | Metallic Palladium, Palladium (III) Oxide, Palladium Dioxide |

Nanoporous palladium powders, materials with a high surface area and interconnected pore structure, can be synthesized using tetrachloropalladate complexes as precursors. The synthesis typically involves the chemical reduction of the palladium salt in the presence of a surfactant. This method allows for the creation of palladium particles with diameters of approximately 50 nm, where each particle is perforated by pores around 3 nm in diameter. These materials are of interest for applications in catalysis due to their extensive surface area.

Homogeneous Catalysis

Palladium complexes derived from ammonium tetrachloropalladate(II) are effective homogeneous catalysts for a variety of organic transformations. These catalysts are soluble in the reaction medium, leading to high activity and selectivity.

Palladium catalysts are central to many carbon-carbon bond-forming cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. mdpi.com Ammonium tetrachloropalladate(II) serves as a convenient precursor for the in situ generation of the active Pd(0) catalyst required for these reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Catalysts derived from ammonium tetrachloropalladate(II) have been shown to be effective. For instance, a silica-coated magnetic nanocatalyst prepared using ammonium tetrachloropalladate(II) demonstrated high efficiency in the Suzuki-Miyaura coupling of various aryl halides with organoboronic acids in an aqueous ethanol (B145695) solution.

The following table presents selected results from the Suzuki-Miyaura cross-coupling reactions using a palladium nanocatalyst.

| Aryl Halide | Arylboronic Acid | Yield (%) |

|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | 98 |

| 4-Bromotoluene | Phenylboronic acid | 95 |

| 4-Chlorobenzaldehyde | Phenylboronic acid | 92 |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net Palladium nanoparticles synthesized from precursors like ammonium tetrachloropalladate(II) are highly active catalysts for this transformation. mdpi.comresearchgate.net The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net

Stille Reaction: In the Stille reaction, an organotin compound is coupled with an organohalide. researchgate.netnih.gov Palladium catalysts, often generated from Pd(II) precursors, are essential for this reaction. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Palladium is an excellent catalyst for hydrogenation reactions, where hydrogen is added across a double or triple bond in an unsaturated compound. scielo.brmasterorganicchemistry.com Palladium nanoparticles derived from ammonium tetrachloropalladate(II) are highly effective for these reductions. researchgate.netacs.org The catalytic hydrogenation of nitroarenes to anilines, for example, is an important industrial process, and palladium-based catalysts show high activity and selectivity for this transformation. researchgate.netacs.org

The performance of these catalysts is influenced by the support material and the reaction conditions. For instance, palladium nanoparticles supported on various materials have been extensively studied for the hydrogenation of nitroarenes. researchgate.netacs.org

The table below shows the results for the hydrogenation of various nitroarenes using a novel PdCu@MWCNT nanocatalyst under mild conditions. researchgate.net

| Substrate | Product | Conversion (%) |

|---|---|---|

| Nitrobenzene | Aniline | 99 |

| 4-Nitrotoluene | 4-Toluidine | 99 |

| 4-Nitroanisole | 4-Anisidine | 99 |

| 3-Nitrophenol | 3-Aminophenol | 99 |

Carbon-Heteroatom Bond Formation Reactions

Ammonium tetrachloropalladate(II) serves as a critical precursor for palladium catalysts that are instrumental in a variety of organic reactions, particularly in cross-coupling reactions essential for forming carbon-heteroatom (C-X) bonds. acs.org These reactions, which include the formation of C-N, C-O, and C-S bonds, are fundamental in the synthesis of pharmaceuticals, agrochemicals, fine chemicals, and advanced materials. rsc.orgresearchgate.net The efficacy of ammonium tetrachloropalladate(II) in this context stems from its role in generating catalytically active palladium species, often in the form of palladium nanoparticles, which enhance reaction rates and selectivity. acs.orgrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstone methods for constructing carbon-nitrogen and carbon-oxygen bonds. The general mechanism for these transformations often involves the reductive elimination from a palladium(II) intermediate to form the desired C-X bond. researchgate.net Palladium complexes derived from precursors like ammonium tetrachloropalladate(II) facilitate these crucial steps. The development of palladacycles, which are highly active catalysts, has further advanced the efficiency of these bond-forming reactions, demonstrating high activity even with challenging substrates like aryl chlorides.

The versatility of catalysts derived from ammonium tetrachloropalladate(II) allows for their application in a wide array of synthetic pathways, making it a valuable compound for researchers and industries focused on creating complex organic molecules. rsc.org

Hydrodeoxygenation Studies for Sustainable Chemical Processes

In the pursuit of sustainable chemical processes, particularly in the conversion of biomass to fuels and valuable chemical feedstocks, hydrodeoxygenation (HDO) has emerged as a critical technology. Palladium catalysts, often derived from precursors such as ammonium tetrachloropalladate(II), are actively studied for these applications. HDO reactions are essential for removing oxygen from biomass-derived molecules, such as those from lignin, to produce hydrocarbons suitable for use as fuel.

Research has demonstrated the effectiveness of palladium-based catalysts in the selective HDO of model compounds that mimic lignin monomers. For instance, a molecular palladium(II) catalyst has been shown to perform selective HDO of benzyl alcohol under mild conditions with complete selectivity. researchgate.net Interestingly, at higher temperatures, this molecular catalyst can decompose to form solid metallic palladium particles, which also exhibit high catalytic activity and selectivity for HDO over aromatic ring hydrogenation at temperatures above 200°C. researchgate.net

Studies on the HDO of other biomass-derived compounds like vanillin and guaiacol further underscore the importance of the catalyst's properties, which can be controlled through the synthesis process starting from palladium precursors. researchgate.netmdpi.com The ability to tune the electronic and chemical properties of the palladium active sites is crucial for enhancing deoxygenation activity. researchgate.net These findings highlight the potential of using catalysts derived from ammonium tetrachloropalladate(II) in biorefinery applications to convert renewable biomass into sustainable fuels and chemicals.

Table 1: Performance of Palladium Catalysts in Hydrodeoxygenation (HDO) Reactions This table is interactive and can be sorted by clicking on the headers.

| Catalyst Type | Substrate | Key Finding | Temperature | Selectivity |

|---|---|---|---|---|

| Molecular Palladium(II) | Benzyl Alcohol | Moderate activity, complete selectivity to HDO. | Room Temp. | Complete |

| Metallic Palladium Particles | Benzyl Alcohol | High activity, complete selectivity to HDO. | >200°C | Complete |

| Pd/Al2O3 (PA-modified) | Vanillin | Yield to HDO product (p-creosol) improved from 20% to 90%. | 50°C | High |

| Pd/Silica Alumina | Guaiacol | Complete deoxygenation to benzene, toluene, xylenes. | Not Specified | High |

Heterogeneous Catalysis

Preparation of Palladium Nanoparticles for Catalytic Processes

Ammonium tetrachloropalladate(II) is a widely utilized and preferred precursor for the synthesis of palladium (Pd) nanoparticles. acs.orgrsc.orgacs.orgmdpi.comrsc.org These nanoparticles are central to a vast range of catalytic applications due to their unique physicochemical properties. acs.orgscirp.org The synthesis process typically involves the chemical reduction of the palladium salt in a solution.

One common strategy is the one-phase reduction of a tetrachloropalladate salt, such as ammonium tetrachloropalladate(II), using a reducing agent like sodium borohydride in the presence of a stabilizing ligand. mdpi.com This method allows for the formation of water-soluble palladium nanoparticles. Another established route is the two-phase Brust methodology, where the tetrachloropalladate salt is first transferred from an aqueous solution to an organic solvent using a phase-transfer agent like tetra-n-octylammonium bromide. mdpi.com A stabilizing ligand is then added to the organic phase before the palladium salt is reduced with an aqueous solution of sodium borohydride. mdpi.com

The stability and water solubility of ammonium tetrachloropalladate(II) make it particularly advantageous for laboratory use, enabling easy handling and precise control over the reaction conditions. acs.org By carefully managing synthesis parameters, researchers can control the size and morphology of the resulting palladium nanoparticles, which is crucial for tailoring their catalytic properties for specific applications. rsc.orgmdpi.com This control makes ammonium tetrachloropalladate(II) a cornerstone compound in the field of nanotechnology and materials science for creating advanced catalytic systems. mdpi.com

Surface Area and Reactivity Enhancements in Nanoparticles

A primary advantage of using ammonium tetrachloropalladate(II) to synthesize palladium nanoparticles is the creation of catalysts with significantly enhanced surface areas and reactivity compared to bulk palladium materials. acs.orgrsc.orgmdpi.com The high surface-area-to-volume ratio of nanoparticles is a key factor that contributes to their superior catalytic performance. This increased surface area provides a greater number of active sites for reactant molecules to adsorb and react, leading to improved efficiency and selectivity in chemical transformations. rsc.org

The dimensions and morphology of palladium nanomaterials are critical factors that determine their specific surface areas and, consequently, their catalytic properties. For instance, multi-pod structured nanoparticles have been shown to exhibit a particularly high effective surface area, which makes them highly applicable for catalytic oxidation reactions. The enhanced reactivity of these nanoparticles is also linked to quantum effects and high surface energy. rsc.org By controlling the synthesis conditions when using precursors like ammonium tetrachloropalladate(II), it is possible to produce nanoparticles with specific shapes and sizes, thereby optimizing their surface area and catalytic activity for desired applications. mdpi.com

Catalytic Activity in Hydrogen Evolution, Oxygen Evolution, and Reduction Reactions

Palladium-based nanomaterials, synthesized from precursors like ammonium tetrachloropalladate(II), are recognized as highly active catalysts for significant electrocatalytic reactions, including the hydrogen evolution reaction (HER), the oxygen evolution reaction (OER), and the oxygen reduction reaction (ORR). These reactions are fundamental to clean energy technologies such as water electrolyzers, fuel cells, and metal-air batteries. The high cost and scarcity of traditional platinum-based catalysts have driven research toward more abundant and cost-effective alternatives like palladium.

Palladium nanoparticles offer superb physicochemical properties, including strong chemical stability and high catalytic activity, making them suitable for these demanding electrocatalytic processes. In the context of hydrogen production, palladium nanoparticles have demonstrated high efficiency as catalysts for the hydrolysis of chemical hydrogen storage materials like ammonia (B1221849) borane. Loading the nanoparticles onto supports can further increase the rate of hydrogen generation. Research strategies to further enhance the multifunctional catalytic performance of palladium nanomaterials include alloying with other metals, creating single-atom catalysts, and fabricating hybrid nanomaterials.

Table 2: Electrocatalytic Reactions Catalyzed by Palladium-Based Nanomaterials This table is interactive and can be sorted by clicking on the headers.

| Reaction | Abbreviation | Relevance | Role of Palladium Nanocatalysts |

|---|---|---|---|

| Hydrogen Evolution Reaction | HER | Water Splitting, Hydrogen Fuel Production | Highly active and stable electrocatalysis |

| Oxygen Evolution Reaction | OER | Water Splitting, Metal-Air Batteries | Highly active and stable electrocatalysis |

| Oxygen Reduction Reaction | ORR | Fuel Cells, Metal-Air Batteries | Highly active and stable electrocatalysis |

| Ammonia Borane Hydrolysis | - | Chemical Hydrogen Storage | Efficiently catalyzes hydrogen generation |

Formaldehyde Oxidation Catalysis

Palladium nanoparticles derived from precursors such as ammonium tetrachloropalladate(II) have been identified as highly effective catalysts for the oxidation of formaldehyde (HCHO), a major indoor air pollutant. mdpi.com The complete oxidation of formaldehyde into less harmful carbon dioxide and water at room temperature is a significant goal for air purification technologies. acs.org

Research has shown that the catalytic activity is highly dependent on the state of the palladium. Metallic palladium nanoparticles are the active sites for HCHO oxidation and possess a strong capacity for oxygen activation. acs.org Catalysts consisting of reduced palladium nanoparticles supported on materials like titanium dioxide (TiO₂) and ceria (CeO₂) have demonstrated the ability to achieve nearly 100% formaldehyde conversion at or near room temperature. acs.orgmdpi.com

The morphology of the support material can also significantly influence the catalyst's performance. For example, palladium nanoparticles loaded on ceria nanocubes with exposed {100} facets show enhanced catalytic activity compared to other morphologies. mdpi.com These catalysts not only exhibit high efficiency but also great resistance to moisture, making them promising for practical applications in ambient air purification. mdpi.com The superior performance of these palladium-based nanocatalysts positions them as a more abundant and less expensive alternative to other noble metals like platinum and gold for this application. mdpi.com

Table 3: Performance of Supported Palladium Nanoparticles in Formaldehyde Oxidation This table is interactive and can be sorted by clicking on the headers.

| Catalyst | Support Material | Key Finding | Conversion Efficiency | Temperature |

|---|---|---|---|---|

| Reduced Pd | Titanium Dioxide (TiO₂) | Metallic Pd nanoparticles are the active sites. | Nearly 100% | Room Temp. |

| Pd | Ceria Nanocubes (CeO₂) | Support morphology affects activity; high moisture resistance. | Complete conversion | 90°C |

| Pd | Ceria Nano-octahedrons | Lower "light-off" temperature than nanorods. | Begins at ~5°C | ~5°C - 90°C |

Mechanistic Insights into Palladium-Catalyzed Reactions

Understanding the reaction mechanisms is crucial for optimizing catalyst performance and designing more efficient catalytic systems. For palladium-catalyzed oxidations, the mechanism often involves the formation of active palladium species from a precursor like ammonium tetrachloropalladate(II).

In the context of formic acid oxidation, density functional theory (DFT) calculations have provided insights into the reaction pathways on different palladium crystal facets. rsc.orgresearchgate.net The enhancement of formic acid oxidation activity on certain defect regions of palladium nanocrystals is attributed to an increased flux through the HCOO-mediated pathway rather than the COOH-mediated pathway. rsc.orgresearchgate.net The COOH intermediate is a precursor to CO, a known catalyst poison. rsc.orgresearchgate.net

For the aerobic oxidation of alcohols catalyzed by palladium(II) complexes, the reaction is initiated by the activation of the alcohol through deprotonation, followed by β-hydride elimination to complete the oxidation. The use of specific ligands can enhance the catalytic activity and prevent the formation of inactive palladium black.

Catalyst Deactivation and Regeneration Studies

Catalyst deactivation is a significant challenge in industrial applications, leading to a decrease in catalytic activity and selectivity over time. For palladium-based catalysts, common deactivation mechanisms include poisoning, coking, and sintering of the metal nanoparticles.

In oxidation reactions, the catalyst surface can be poisoned by strongly adsorbed species, such as carbon monoxide generated during the incomplete oxidation of formic acid or ethanol. scispace.com Coking, the deposition of carbonaceous materials on the catalyst surface, can block active sites and pores, thereby reducing catalyst activity. scispace.com Sintering, the agglomeration of small metal nanoparticles into larger ones at high temperatures, leads to a decrease in the active surface area.

Several strategies have been developed for the regeneration of deactivated palladium catalysts. These methods aim to remove the poisoning species and redisperse the active metal phase. Common regeneration techniques include:

Oxidative Treatment: This involves heating the deactivated catalyst in the presence of an oxidizing agent, such as air or hydrogen peroxide, to burn off carbonaceous deposits. google.com

Solvent Washing: This method uses solvents to dissolve and remove adsorbed poisons from the catalyst surface.

Chemical Treatment: Treatment with acids or bases can be employed to remove certain types of poisons.

The choice of regeneration method depends on the nature of the deactivation process and the specific catalyst system. For instance, a method for regenerating a sulfur-poisoned supported palladium catalyst involves oxidation with hydrogen peroxide. google.com Another approach for catalysts deactivated by organic deposits is immersion in a sodium hydroxide (B78521) solution at elevated temperatures and pressures. google.com

The following table outlines common deactivation causes and corresponding regeneration methods for palladium catalysts.

| Deactivation Cause | Description | Regeneration Method |

| Poisoning | Strong adsorption of species like CO or sulfur compounds on active sites. scispace.com | Chemical treatment, Oxidative treatment. google.com |

| Coking | Deposition of carbonaceous material on the catalyst surface. scispace.com | Oxidative treatment (calcination). |

| Sintering | Agglomeration of metal nanoparticles, reducing active surface area. | Redispersion through chemical treatments. |

Electrochemical and Materials Science Applications

Precursor for Precious Metal Recovery and Refining

Ammonium (B1175870) tetrachloropalladate(II) is a central compound in the hydrometallurgical recovery and refining of palladium from various sources, including spent catalysts and electronic scrap. mdpi.comiaea.org The process leverages the compound's solubility and reactivity to separate palladium from other precious and base metals.

In a typical refining process, palladium-containing materials are first dissolved in a solution using agents like aqua regia. The palladium in this solution can exist as the tetrachloropalladate(II) anion, [PdCl₄]²⁻. From this state, the palladium is often precipitated out of the solution. One key refining step involves oxidizing the palladium(II) in the (NH₄)₂PdCl₄ solution to palladium(IV) and precipitating it as the less soluble, brick-red salt, ammonium hexachloropalladate, (NH₄)₂PdCl₆. scribd.comgoldrefiningforum.com This precipitation is highly selective and is a crucial step for separating palladium from other platinum group metals. scribd.com

The selective precipitation of (NH₄)₂PdCl₆ by adding ammonium chloride (NH₄Cl) is effective in recovering high-purity palladium from leaching solutions. scribd.comjmmab.com The recovered ammonium hexachloropalladate can then be converted into high-purity palladium metal sponge through calcination or chemical reduction. iaea.org This process has been successfully applied to recover palladium from sources like spent electroplating solutions and electronic waste. iaea.orgjmmab.com

Advanced Printing and Microfluidics Applications of Ammonium Tetrachloropalladate(II)

Ammonium tetrachloropalladate(II) serves as a critical precursor material in the burgeoning fields of advanced printing and microfluidics, primarily through its conversion to palladium nanoparticles and films. These applications leverage the unique catalytic and conductive properties of palladium to fabricate sophisticated microelectronic components, sensors, and miniaturized chemical reactors. The compound's utility lies in its ability to be chemically reduced to metallic palladium, which can then be formulated into specialized inks for printing or deposited within the intricate channel networks of microfluidic devices.